Cas no 87657-41-8 ((3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester)
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-Mercapto-(4-nitrophenyl)methylester-1-pyrrolidinecarboxylicacid
- (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
- ZVAPAKFZITWAHK-NSHDSACASA-N
- 843M263
- 3-(S)-Mercapto-1-p-nitrobenzyloxycarbonylpyrrolidine
- (S)-N-(p-Nitrobenzyloxycarbonyl)-3-mercaptopyrrolidine
- (3S)-3-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine
- (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester
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- Inchi: 1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2/t11-/m0/s1
- InChI Key: ZVAPAKFZITWAHK-NSHDSACASA-N
- SMILES: S[C@@H]1CN(C(=O)OCC2C=CC(=CC=2)[N+](=O)[O-])CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 339
- Topological Polar Surface Area: 76.4
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M225265-50mg |
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester |
87657-41-8 | 50mg |
$81.00 | 2023-05-18 | ||
| TRC | M225265-100mg |
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester |
87657-41-8 | 100mg |
$133.00 | 2023-05-18 | ||
| TRC | M225265-250mg |
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester |
87657-41-8 | 250mg |
$287.00 | 2023-05-18 | ||
| TRC | M225265-500mg |
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester |
87657-41-8 | 500mg |
$540.00 | 2023-05-18 | ||
| TRC | M225265-1g |
(3S)\u200b-3-\u200bMercapto-1-\u200bpyrrolidinecarboxyli\u200bc Acid (4-\u200bNitrophenyl)\u200bmethyl Ester |
87657-41-8 | 1g |
$ 865.00 | 2022-06-04 | ||
| TRC | M225265-2.5g |
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester |
87657-41-8 | 2.5g |
$2302.00 | 2023-05-18 | ||
| TRC | M225265-5g |
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester |
87657-41-8 | 5g |
$ 3000.00 | 2023-09-07 | ||
| TRC | M225265-1000mg |
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester |
87657-41-8 | 1g |
$1045.00 | 2023-05-18 |
(3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester
Introduction to (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester and Its Significance in Modern Chemical Biology
The compound with the CAS number 87657-41-8, specifically named as (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester, represents a fascinating molecule with potential applications in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional groups, has garnered attention due to its structural complexity and the promising biological activities it exhibits. The (3S) configuration of the pyrrolidine ring and the presence of both a thiol and an ester moiety make this molecule a versatile scaffold for further derivatization and exploration.
In recent years, there has been a growing interest in the development of novel scaffolds that can mimic or interact with biological targets in a highly specific manner. The thiol group in (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester is particularly noteworthy, as thiols are known to participate in various biological processes, including redox signaling and metal binding. This property makes the compound an attractive candidate for studying enzyme mechanisms and developing therapeutic agents that target redox-sensitive pathways.
The ester group attached to the pyrrolidine ring provides another layer of functionality that can be exploited for drug design. Ester linkages are commonly found in biologically active molecules and can serve as points for further chemical modification, allowing for the creation of libraries of derivatives with tailored properties. The presence of the 4-nitrophenylmethyl ester moiety not only adds to the structural complexity but also potentially enhances the solubility and bioavailability of any derivatives, making this compound a valuable starting point for pharmacological investigations.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of molecules. The (3S) configuration of the pyrrolidine ring in (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester is critical for its interaction with biological targets. Stereoisomers often exhibit significantly different pharmacological profiles, underscoring the need for precise control over molecular geometry. The synthesis of enantiomerically pure compounds like this one is a challenging but essential task in modern drug discovery.
The compound's potential applications extend to various areas of biomedical research. For instance, its ability to interact with metal ions has implications for developing treatments against metalloproteinase-related diseases. Additionally, its thiol group could be exploited for designing probes that track redox changes in cells, providing insights into cellular signaling pathways.
In conclusion, (3S)-3-Mercapto-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique structural features, including the (3S) configuration, thiol group, and ester moiety, make it a versatile scaffold for developing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in advancing our understanding of disease processes and developing effective treatments.
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